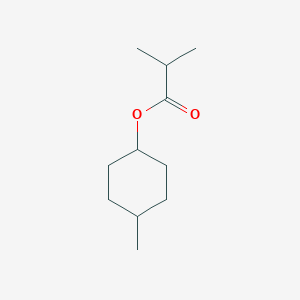
1,1'-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is an organic compound characterized by the presence of two 2,4,6-trimethylbenzene groups connected by an oxydimethanediyl bridge
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) can be synthesized through a multi-step process involving the following key steps:
Formation of the Oxydimethanediyl Bridge: The synthesis begins with the formation of the oxydimethanediyl bridge. This can be achieved by reacting formaldehyde with a suitable phenol derivative under acidic conditions to form a methylene-bridged intermediate.
Attachment of 2,4,6-Trimethylbenzene Groups: The intermediate is then reacted with 2,4,6-trimethylbenzene in the presence of a Lewis acid catalyst, such as aluminum chloride, to form the final product.
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) involves scaling up the laboratory synthesis process. Key considerations include:
Optimization of Reaction Conditions: Ensuring optimal temperature, pressure, and catalyst concentration to maximize yield and minimize by-products.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroquinone derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different functional groups onto the benzene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.
Major Products
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Halogenated or nitrated derivatives of the original compound.
Wissenschaftliche Forschungsanwendungen
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) has several scientific research applications, including:
Materials Science: Used as a building block for the synthesis of advanced materials, such as polymers and resins.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activity and interactions with biomolecules.
Industrial Applications: Utilized in the production of specialty chemicals and additives.
Wirkmechanismus
The mechanism of action of 1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) depends on its specific application
Electrophilic and Nucleophilic Interactions: The benzene rings can participate in electrophilic and nucleophilic substitution reactions.
Hydrogen Bonding: The oxydimethanediyl bridge can form hydrogen bonds with other molecules, influencing the compound’s reactivity and interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,1’-(Oxydimethanediyl)bis(4-methylbenzene): Similar structure but with fewer methyl groups on the benzene rings.
1,1’-(Oxydimethanediyl)bis(2,4-dimethylbenzene): Similar structure with different methyl group positions.
Uniqueness
1,1’-(Oxydimethanediyl)bis(2,4,6-trimethylbenzene) is unique due to the presence of three methyl groups on each benzene ring, which can influence its reactivity and physical properties
Eigenschaften
CAS-Nummer |
4709-84-6 |
|---|---|
Molekularformel |
C20H26O |
Molekulargewicht |
282.4 g/mol |
IUPAC-Name |
1,3,5-trimethyl-2-[(2,4,6-trimethylphenyl)methoxymethyl]benzene |
InChI |
InChI=1S/C20H26O/c1-13-7-15(3)19(16(4)8-13)11-21-12-20-17(5)9-14(2)10-18(20)6/h7-10H,11-12H2,1-6H3 |
InChI-Schlüssel |
FLFUQZJNWFHJCT-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=C1)C)COCC2=C(C=C(C=C2C)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



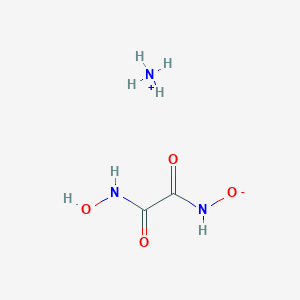

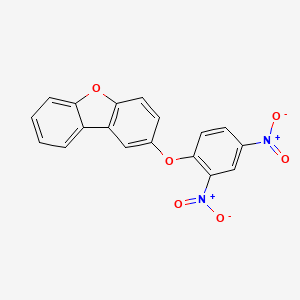
![2-[(2-Chloroethoxy)methoxy]naphthalene](/img/structure/B14733909.png)
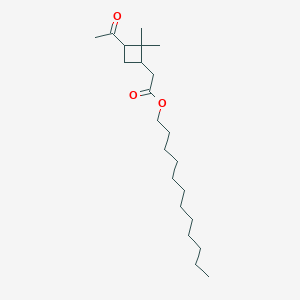
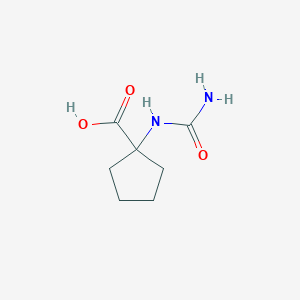



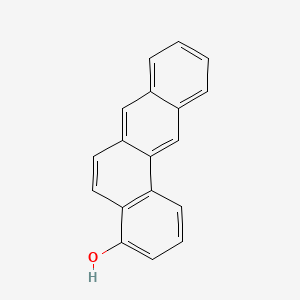
![2-Cyclohexyl-6-[(diethylamino)methyl]-4-(2-methylbutan-2-yl)phenol](/img/structure/B14733961.png)
